Molecular structure and IUPAC name of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one
Molecular structure and IUPAC name of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one
An In-depth Technical Guide to 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one
Introduction
The landscape of modern drug discovery and materials science is continually shaped by the exploration of novel heterocyclic compounds. Among these, N-substituted 2-pyrrolidinone derivatives hold a place of prominence due to their wide-ranging biological activities and versatile chemical properties.[1] The pyrrolidinone ring is a key structural motif found in numerous pharmaceuticals, including nootropic agents like piracetam, and is associated with antimicrobial, anticancer, and anti-inflammatory activities.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one , a molecule that combines the established pyrrolidinone scaffold with a substituted nitroaromatic moiety.
This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. It aims to deliver not just a collection of data, but a cohesive analysis grounded in the principles of organic chemistry and pharmacology. As a Senior Application Scientist, the focus will be on the "why" behind the "how"—elucidating the rationale for synthetic choices, interpreting analytical data, and contextualizing the molecule's potential within the broader field of chemical science.
PART 1: Molecular Structure and Chemical Identity
A thorough understanding of a molecule's structure is the bedrock upon which all further investigation is built. This section details the molecular architecture, stereochemistry, and key identifiers for 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one.
2D and 3D Molecular Structure
The structure of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one consists of a five-membered lactam (a cyclic amide), pyrrolidin-2-one, connected via its nitrogen atom to a substituted phenyl ring. The phenyl ring is adorned with two methyl groups at positions 3 and 5, and a nitro group at position 4.
Key Structural Features:
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Pyrrolidin-2-one Ring: A saturated five-membered ring containing a nitrogen atom and a carbonyl group at position 2. This lactam ring is known for its chemical stability and its role as a versatile scaffold in medicinal chemistry.[2]
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N-Aryl Linkage: The nitrogen of the pyrrolidinone ring is directly bonded to a carbon atom of the phenyl ring, forming an N-aryl bond. This linkage is typically robust.
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Substituted Phenyl Ring: The phenyl group is heavily substituted with electron-donating methyl groups and a strongly electron-withdrawing nitro group. This electronic arrangement significantly influences the molecule's reactivity and physicochemical properties.
Below is a 2D representation of the molecule:
Caption: 2D structure of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one.
IUPAC Nomenclature
The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one . Let's break down this name:
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pyrrolidin-2-one: This is the parent structure, a five-membered saturated ring containing a nitrogen atom (position 1) and a carbonyl group at position 2.
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1-(...) : This indicates that the substituent group in the parenthesis is attached to the nitrogen atom (position 1) of the pyrrolidin-2-one ring.
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...phenyl) : The substituent is a phenyl group.
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3,5-Dimethyl-4-nitro... : This describes the substituents on the phenyl ring. The point of attachment to the pyrrolidinone nitrogen is considered position 1 of the phenyl ring. The methyl groups (dimethyl) are at positions 3 and 5, and the nitro group is at position 4.
Chemical Identifiers
For precise identification and database searching, the following identifiers are crucial.
| Identifier | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₃ | Calculated |
| Molecular Weight | 234.25 g/mol | Calculated |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)[O-])N2CCCC2=O | Calculated |
| InChI | InChI=1S/C12H14N2O3/c1-7-5-9(14(16)17)6-8(2)10(7)13-4-3-11(13)15/h5-6H,3-4H2,1-2H3 | Calculated |
| CAS Number | Not Available | N/A |
Note: A CAS number was not found in common databases, suggesting this may be a novel or less-studied compound.
PART 2: Synthesis and Mechanistic Considerations
The synthesis of N-aryl lactams is a well-established field in organic chemistry. The formation of the C-N bond between an aromatic ring and a lactam is typically achieved through transition-metal-catalyzed cross-coupling reactions.
Retrosynthetic Analysis
A logical retrosynthetic approach for 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one involves disconnecting the N-aryl bond. This leads to two key precursors: pyrrolidin-2-one and a suitably functionalized aromatic compound, such as 4-halo-1,3-dimethyl-2-nitrobenzene .
Caption: Retrosynthetic analysis for the target molecule.
Recommended Synthetic Protocols
Two of the most reliable and widely used methods for this type of transformation are the Ullmann condensation and the Buchwald-Hartwig amination.
Protocol 1: Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a classic method for forming C-N bonds, typically using a copper catalyst. It is often cost-effective but may require higher reaction temperatures.
Reaction Scheme:
4-Iodo-1,3-dimethyl-2-nitrobenzene + Pyrrolidin-2-one --(CuI, Base, Ligand)--> 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one
Step-by-Step Methodology:
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Reaction Setup: To an oven-dried Schlenk flask, add 4-iodo-1,3-dimethyl-2-nitrobenzene (1.0 equiv.), pyrrolidin-2-one (1.2 equiv.), copper(I) iodide (CuI, 0.1 equiv.), a suitable ligand such as L-proline (0.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
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Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., Argon).
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Reaction Conditions: Heat the mixture to 110-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Causality and Insights:
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Why Copper(I) Iodide? CuI is a common and effective copper source for Ullmann couplings.
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The Role of the Ligand: L-proline is often used to chelate the copper, increasing its solubility and catalytic activity.
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Choice of Base: K₂CO₃ is a strong enough base to deprotonate the pyrrolidin-2-one, forming the nucleophilic lactam anion, but not so strong as to cause unwanted side reactions.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern, highly versatile method that uses a palladium catalyst and specialized phosphine ligands. It often proceeds under milder conditions and with a broader substrate scope than the Ullmann reaction.[3]
Reaction Scheme:
4-Bromo-1,3-dimethyl-2-nitrobenzene + Pyrrolidin-2-one --(Pd Catalyst, Ligand, Base)--> 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one
Step-by-Step Methodology:
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Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-bromo-1,3-dimethyl-2-nitrobenzene (1.0 equiv.), pyrrolidin-2-one (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.), a phosphine ligand like Xantphos (0.04 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv.).
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Solvent Addition: Add anhydrous toluene or dioxane.
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Reaction Conditions: Heat the mixture to 80-110 °C and stir for 4-12 hours, monitoring by TLC.
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Work-up: Cool the reaction, filter through a pad of Celite to remove the palladium catalyst, and wash with ethyl acetate.
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Purification: Concentrate the filtrate and purify the residue by column chromatography.
Causality and Insights:
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Why Palladium? Palladium catalysts are highly efficient for cross-coupling reactions, forming the C-N bond through a well-understood catalytic cycle of oxidative addition, ligand exchange, and reductive elimination.
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Ligand Selection is Key: The choice of phosphine ligand (e.g., Xantphos) is critical. Bulky, electron-rich ligands stabilize the palladium center and promote the reductive elimination step, which is often rate-limiting.
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Base Strength: A strong base like NaOtBu is required to deprotonate the lactam and facilitate the catalytic cycle.
Caption: Decision workflow for selecting a synthetic strategy.
PART 3: Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Comparative Insights |
| Melting Point (°C) | 120 - 150 | Solid at room temperature. The rigid, planar aromatic ring and polar nitro and amide groups will lead to strong intermolecular interactions, resulting in a relatively high melting point compared to non-aromatic analogues. Similar nitrophenyl derivatives often melt in this range. |
| Boiling Point (°C) | > 400 | High due to high molecular weight and strong polar interactions. Likely to decompose before boiling at atmospheric pressure. |
| Water Solubility | Low | The molecule has a significant nonpolar surface area from the dimethylphenyl group and the alkyl chain of the lactam. While the nitro and carbonyl groups add polarity, overall solubility in water is expected to be poor. |
| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | This value suggests moderate lipophilicity. The molecule is more likely to partition into an organic/lipid phase than water, a key consideration for pharmacokinetic properties like membrane permeability.[4] |
Spectroscopic Analysis (Predicted)
Spectroscopic analysis is the cornerstone of structural elucidation in organic chemistry.
¹H NMR Spectroscopy
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Aromatic Protons: A singlet would be expected for the two equivalent protons on the phenyl ring (at positions 2 and 6), likely in the range of 7.5-8.0 ppm. The electron-withdrawing nitro group deshields these protons.
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Pyrrolidinone Protons: Three distinct signals, each integrating to 2H, would be observed for the CH₂ groups of the lactam ring.
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The CH₂ group adjacent to the nitrogen (C5-H) would be around 3.6-4.0 ppm.
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The CH₂ group adjacent to the carbonyl (C3-H) would be around 2.4-2.8 ppm.
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The remaining CH₂ group (C4-H) would appear around 2.0-2.4 ppm.
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Methyl Protons: A singlet integrating to 6H for the two equivalent methyl groups on the phenyl ring, expected around 2.3-2.5 ppm.
¹³C NMR Spectroscopy
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Carbonyl Carbon: The lactam carbonyl carbon (C2) would be the most downfield signal, typically around 175 ppm.
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Aromatic Carbons: Six distinct signals for the aromatic carbons. The carbon bearing the nitro group (C4) and the carbon attached to the nitrogen (C1) would be significantly affected by the substituents.
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Pyrrolidinone Carbons: Three signals for the CH₂ carbons of the lactam ring, typically between 20-50 ppm.
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Methyl Carbons: A single signal for the two equivalent methyl carbons, around 15-20 ppm.
Infrared (IR) Spectroscopy
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C=O Stretch (Amide): A strong, sharp absorption band around 1680-1700 cm⁻¹. This is a characteristic peak for a five-membered lactam.
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N-O Stretch (Nitro): Two strong absorption bands are characteristic of the nitro group: one for the asymmetric stretch around 1520-1560 cm⁻¹ and one for the symmetric stretch around 1345-1385 cm⁻¹.
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C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 234.25). High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₁₂H₁₄N₂O₃.
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Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) or cleavage of the lactam ring.
PART 4: Potential Applications and Scientific Context
The structural motifs within 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one suggest several avenues for research and application, particularly in medicinal chemistry and materials science.
Pharmacological Relevance
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Pyrrolidinone Core: The pyrrolidin-2-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[2] Its presence suggests potential for CNS activity, antimicrobial properties, or anticancer effects.[1]
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Nitroaromatic Group: Nitroaromatic compounds are known for a range of biological activities. For example, they are key components in antibiotics (e.g., metronidazole) where the nitro group can be bioreduced under hypoxic conditions to form reactive radical species that damage cellular components. This suggests potential applications as antimicrobial agents or as hypoxia-activated anticancer drugs.
Application in Materials Science
The polarized nature of the nitro group and the amide bond could impart interesting electronic properties to the molecule. N-aryl pyrrolidinones can be precursors for conductive polymers or can be used as ligands in the synthesis of metal-organic frameworks (MOFs). The molecule's structure could also be explored for applications in nonlinear optics.
Conclusion
1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one is a molecule that, while not extensively documented in the scientific literature, stands at the intersection of several important areas of chemical research. Its structure combines the pharmacologically significant pyrrolidinone core with a functionally rich nitroaromatic ring. The synthetic pathways to this molecule are well-established, relying on powerful transition-metal-catalyzed cross-coupling reactions.
This guide has provided a detailed technical framework for understanding, synthesizing, and characterizing this compound. The predicted physicochemical and spectroscopic data offer a baseline for experimental verification. The potential applications in drug discovery and materials science highlight the value of exploring such novel chemical entities. For researchers and drug development professionals, molecules like this represent a canvas for innovation, offering the potential to develop new therapeutic agents or advanced materials.
References
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G. Li Petri, et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available from: [Link]
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Zhang, J., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2577. Available from: [Link]
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Sharma, R., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. PubMed. Available from: [Link]
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Nguyen, N. T., & Dai, V. V. (2023). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. Tạp chí Khoa học và Công nghệ - Đại học Đà Nẵng, 21(6.1), 61-66. Available from: [Link]
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PubChem. 1-(4-Nitrophenyl)pyrrolidine. National Center for Biotechnology Information. Available from: [Link]
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U.S. Environmental Protection Agency (EPA). 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester, (4R)- Properties. CompTox Chemicals Dashboard. Available from: [Link]
